(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one is a synthetic organic compound that features a unique azetidinone core.
Preparation Methods
The synthesis of (3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other azetidinone derivatives and piperidine-containing molecules. For example:
Azetidin-2-ones: These compounds share the azetidinone core and have been studied for their antimicrobial and anticancer properties.
Piperidine derivatives: These compounds are known for their wide range of biological activities, including antiviral, antimalarial, and antihypertensive effects. The uniqueness of (3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one lies in its specific structural features and the combination of the azetidinone and piperidine moieties, which contribute to its distinct pharmacological profile.
Properties
CAS No. |
61200-90-6 |
---|---|
Molecular Formula |
C20H27ClN2O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
(3S,4S)-3-chloro-1-cyclohexyl-4-(2-piperidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H27ClN2O/c21-18-19(23(20(18)24)15-9-3-1-4-10-15)16-11-5-6-12-17(16)22-13-7-2-8-14-22/h5-6,11-12,15,18-19H,1-4,7-10,13-14H2/t18-,19-/m0/s1 |
InChI Key |
FSMJWRXEKAVJTE-OALUTQOASA-N |
Isomeric SMILES |
C1CCC(CC1)N2[C@H]([C@@H](C2=O)Cl)C3=CC=CC=C3N4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)N2C(C(C2=O)Cl)C3=CC=CC=C3N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.